![molecular formula C26H27N3O4S B2578795 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 899927-71-0](/img/no-structure.png)

2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

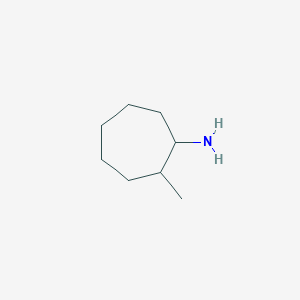

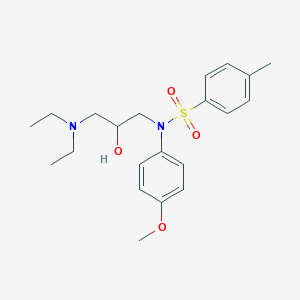

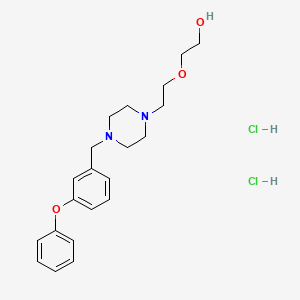

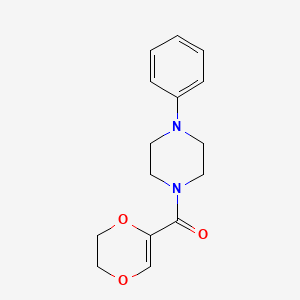

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of thieno[2,3-d]pyrimidin-4-ones involves the condensation of 2,3-dimethyl- and 2,3-diphenyl-thiophenes with amidines . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidin-4-one ring. The molecule also contains ethoxyphenyl, dimethyl, and phenethylacetamide substituents .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, 2-thioxo-1,3-dihydropyridino[2,3-d]pyrimidin-4-ones react with hydrazonoyl halides to give pyridino[2,3-d]triazolo[4,5-a]pyrimidin-4-ones .科学的研究の応用

Antitumor Agents

This compound has been synthesized as a derivative of thieno[3,2-d]pyrimidine and has shown promising results as an antitumor agent . It has been found to have significant antiproliferative activity against SU-DHL-6, WSU-DLCL-2, and K562 cancer cell lines . The compound also showed low toxicity against HEK-293T cells . It was found to significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration . These findings suggest that this compound could be a valuable tool for further optimization and evaluation of new EZH2 inhibitors .

Antibacterial and Antifungal Activity

The compound has also been synthesized as a derivative of thieno[2,3-d]pyrimidin-4(3H)-one and tested for its antibacterial and antifungal activities . It showed higher antifungal activity than fluconazole against Candida fungus species . In terms of antibacterial activity, 2-substituted thieno-[2,3-d]pyrimidin-4(3H)-ones showed better activity than 2-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid to form an intermediate, which is then reacted with N-phenethylamine to yield the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid", "N-phenethylamine" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with 5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidine-1(2H)-acetic acid in the presence of a base such as potassium carbonate in DMF to form an intermediate.", "Step 2: Addition of N-phenethylamine to the intermediate in the presence of a coupling agent such as EDCI and a base such as DIPEA to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS番号 |

899927-71-0 |

製品名 |

2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide |

分子式 |

C26H27N3O4S |

分子量 |

477.58 |

IUPAC名 |

2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C26H27N3O4S/c1-4-33-21-12-10-20(11-13-21)29-24(31)23-17(2)18(3)34-25(23)28(26(29)32)16-22(30)27-15-14-19-8-6-5-7-9-19/h5-13H,4,14-16H2,1-3H3,(H,27,30) |

InChIキー |

RLRHYWXCSRWFGI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC(=C3C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2578713.png)

![N'-({[2,3'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2578714.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2578720.png)

![(E)-1-(2,6-dimethylmorpholino)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2578721.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2578723.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2578724.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578727.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)